

Apatinib and its Metabolites: An In-Depth Technical Guide to In Vitro Studies

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Compound of Interest

Compound Name: **Apatinib**

Cat. No.: **B000926**

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Executive Summary: **Apatinib** is an orally administered, small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated a broad spectrum of antitumor activities. Its primary mechanism involves the highly selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. However, its efficacy is also attributed to the inhibition of other tyrosine kinases, including c-Kit, RET, and c-Src. In vitro studies have been instrumental in elucidating these mechanisms, characterizing its metabolic profile, and understanding its effects on cellular signaling pathways. This technical guide provides a comprehensive overview of **apatinib** and its metabolites in in vitro settings, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex biological pathways and workflows for researchers, scientists, and drug development professionals.

Introduction to Apatinib

Apatinib, with the chemical formula N-[4-(1-cyano-cyclopentyl) phenyl]-2-(4-pyridylmethyl) amino-3-pyridine carboxamide and a molecular weight of 493.58 Da, is a potent antiangiogenic agent.^[1] Its principal mode of action is the competitive inhibition of the ATP-binding site of the VEGFR-2 tyrosine kinase, which is the main pro-angiogenic signaling receptor.^{[1][2]} By blocking VEGFR-2 autophosphorylation, **apatinib** effectively suppresses the proliferation and migration of endothelial cells, crucial steps in the formation of new blood vessels that supply tumors.^[1] Beyond VEGFR-2, preclinical studies have confirmed its inhibitory effects on other kinases, contributing to its overall antitumor profile.^{[1][2]}

In Vitro Bioactivity and Quantitative Data

The biological effects of **apatinib** have been quantified across a range of in vitro assays, providing crucial data on its potency and spectrum of activity.

Kinase Inhibition Profile

Apatinib is a highly potent inhibitor of VEGFR-2, with additional activity against several other oncologically relevant kinases.

Kinase Target	IC50 (μM)	Comments
VEGFR-2 (KDR)	0.001	Apatinib is a highly selective inhibitor of VEGFR-2. [3]
c-Kit	Activity lower than VEGFR2 at 0.1 μM	Potent inhibition observed in in vitro kinase assays. [4]
c-Src	Potently suppressed	Activity suppressed in in vitro kinase assays. [1]
RET	Potently suppressed	
BRAF V600E	Identified as a target	Apatinib effectively inhibits tumor cells with this mutation. [5]

Cellular Proliferation (IC50 Values)

The half-maximal inhibitory concentration (IC50) of **apatinib** has been determined in a wide variety of cancer cell lines, demonstrating its broad-spectrum antiproliferative effects.

Cancer Type	Cell Line(s)	Assay Duration	IC50 Value (µM)
Pancreatic Cancer	ASPC-1	72 h	16.94[6]
PANC-1	72 h	37.24[6]	
HER2-Positive Gastric Cancer	NCI-N87	Not Specified	0.08 ± 0.01[2]
Colon Cancer	HCT116	24 h	48.91 ± 1.04
48 h	25.16 ± 1.03		
72 h	12.08 ± 1.02		
HT29	24 h	56.43 ± 1.06	
48 h	30.15 ± 1.04		
72 h	17.53 ± 1.03		
Non-Small-Cell Lung Cancer (NSCLC)	A549, H460, H1975, etc.	Not Specified	Varies; potent against BRAF V600E or RAS mutant lines.[5][7]

Reversal of Multidrug Resistance (MDR)

Apatinib has been shown to reverse resistance to conventional chemotherapeutic agents by inhibiting the efflux function of ATP-binding cassette (ABC) transporters.

Resistant Cell Line	Transporter	Chemotherapeutic Agent	Fold Reversal (Approx.)
KBv200	ABCB1	Doxorubicin	>100-fold with 3 μ M Apatinib
Paclitaxel		>100-fold with 3 μ M Apatinib	
S1-M1-80	ABCG2	Topotecan	~15-fold with 3 μ M Apatinib
Mitoxantrone		>100-fold with 3 μ M Apatinib	
HEK293/ABCG2	ABCG2	SN-38	Completely reversed with 3 μ M Apatinib

Data synthesized from Mi, Y. J., et al. (2010).[\[8\]](#)

Metabolism of Apatinib In Vitro

Understanding the metabolic fate of **apatinib** is critical for predicting its pharmacokinetics and potential drug-drug interactions. In vitro models using liver microsomes and recombinant enzymes have been pivotal in this characterization.

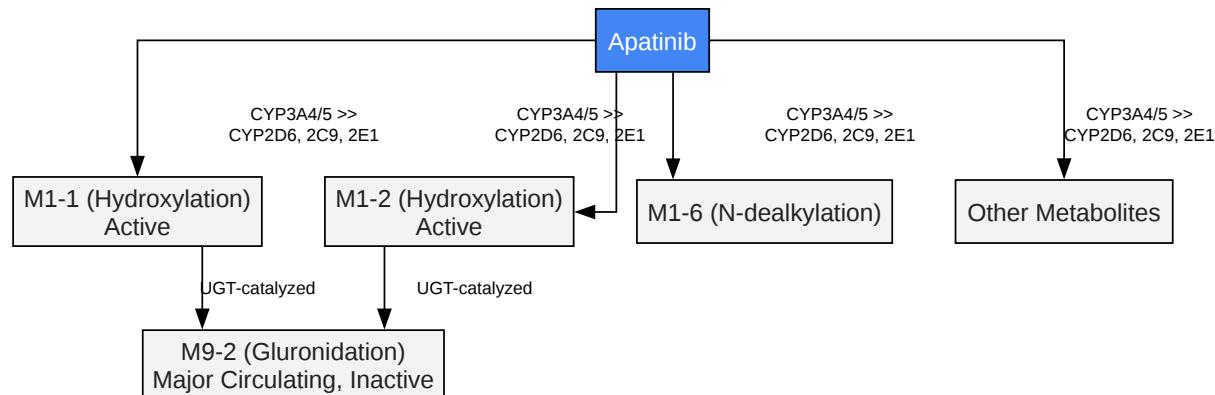
Metabolic Pathways

The biotransformation of **apatinib** is extensive. The primary metabolic routes involve:

- Hydroxylation: E- and Z-cyclopentyl-3-hydroxylation is a major pathway.[\[1\]](#)[\[9\]](#)[\[10\]](#)
- N-dealkylation[\[1\]](#)[\[9\]](#)[\[10\]](#)
- N-oxidation: Specifically, pyridyl-25-N-oxidation.[\[1\]](#)[\[9\]](#)[\[10\]](#)
- Glucuronidation: O-glucuronidation occurs after hydroxylation.[\[1\]](#)[\[9\]](#)[\[10\]](#)

These transformations are primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4/5 playing the dominant role, and CYP2D6, CYP2C9, and CYP2E1 contributing to a

lesser extent.[9][10][11]



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Fig. 1: Simplified metabolic pathway of **apatinib**.

Key Metabolites and Their Activity

Nine major metabolites have been identified, with varying biological activities.[1]

- M1-1: This hydroxylated metabolite is considered the main active metabolite, demonstrating the strongest inhibitory effect on VEGFR-2.[11]
- M9-2 (E-3-hydroxy-**apatinib**-O-glucuronide): This is the major circulating metabolite in plasma but exhibits no significant inhibitory activity against key kinases.[1][11]
- M1-1 and M1-2: These metabolites have been shown to inhibit several CYP450 isozymes. [12]

Effects on Cytochrome P450 Enzymes

Apatinib and its metabolites can interact with CYP enzymes, creating a potential for drug-drug interactions.

Compound	CYP Isozyme	Effect
Apatinib	CYP2D6, CYP3A4	Inhibition[13]
Metabolite M1-1	CYP2B6, 2C9, 2D6, 3A4/5	Inhibition[12]
Metabolite M1-2	CYP2B6, 2C9, 2D6, 3A4/5	Inhibition[12]
Metabolite M1-6	CYP2B6, 2C9, 2E1, 3A4/5	Increased Activity[12]

Key Signaling Pathways Modulated by Apatinib

Apatinib exerts its antitumor effects by intervening in critical cellular signaling cascades.

The VEGFR-2 Angiogenesis Axis

The primary therapeutic action of **apatinib** is the blockade of the VEGFR-2 signaling pathway. Upon binding of its ligand (VEGF-A), VEGFR-2 dimerizes and undergoes autophosphorylation. **Apatinib** prevents this phosphorylation event, thereby inhibiting downstream signaling required for endothelial cell proliferation, migration, and survival.[1][6][14]

Downstream PI3K/AKT/mTOR and MAPK/ERK Pathways

Inhibition of VEGFR-2 by **apatinib** leads to the downregulation of two major downstream signaling pathways:

- PI3K/AKT/mTOR Pathway: **Apatinib** treatment consistently leads to a significant decrease in the phosphorylation of AKT (p-AKT) and mTOR (p-mTOR) in various cancer cells.[6][14][15] This pathway is crucial for cell survival, proliferation, and growth.
- MAPK/ERK Pathway: **Apatinib** also reduces the phosphorylation of key components of this pathway, including MEK and ERK (p-ERK), which are central to regulating cell proliferation and differentiation.[5][6]

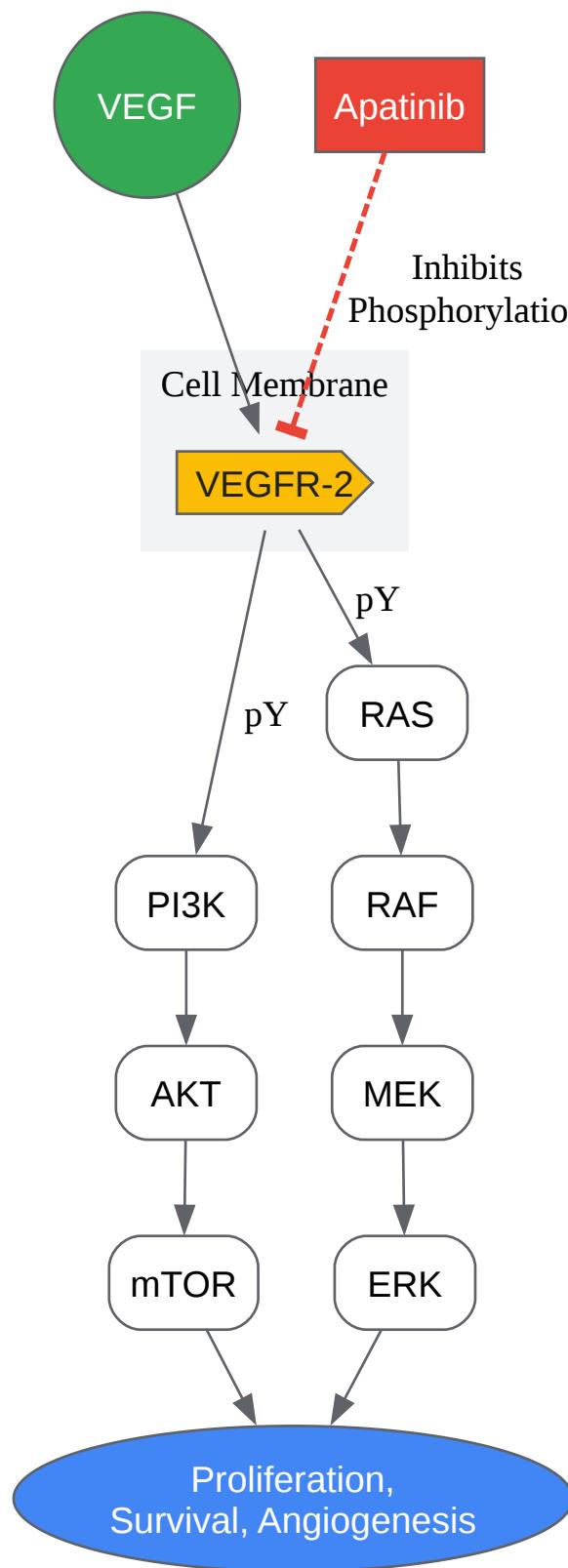
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Fig. 2: **Apelinib** inhibits VEGFR-2 and downstream pathways.

The SCF/c-kit Pathway in Drug Resistance

In certain contexts, such as acquired resistance to the pan-HER inhibitor pyrotinib in HER2-positive gastric cancer, upregulation of the stem cell factor (SCF)/c-kit signaling pathway has been observed. **Apatinib**, which also inhibits c-kit, can block this escape pathway. By inhibiting SCF/c-kit signaling, **apatinib** can re-sensitize resistant cells to pyrotinib, demonstrating a powerful synergistic potential.[2][16]

Detailed Experimental Protocols

The following section outlines standardized protocols for key in vitro assays used to characterize the activity of **apatinib**.

Cell Proliferation/Viability Assay (CCK-8 Method)

This assay measures cell viability based on the reduction of a tetrazolium salt by cellular dehydrogenases.

Methodology:

- Cell Seeding: Plate cells (e.g., KYSE450, EC1) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[15]
- Drug Treatment: Replace the medium with fresh medium containing various concentrations of **apatinib** (e.g., 0, 10, 20, 30, 40, 60 μ M) or DMSO as a vehicle control.[15]
- Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[15]
- Reagent Addition: Add 10 μ L of CCK-8 solution to each well and incubate for an additional 1-4 hours.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.



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Fig. 3: General workflow for a cell viability assay.

Western Blotting for Phosphorylated Proteins

This technique is essential for verifying the effect of **apatinib** on specific signaling pathway components.

Methodology:

- Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluence. Treat with desired concentrations of **apatinib** (e.g., 10, 20 μ M) or DMSO for a specified time (e.g., 48 hours).[5][6]
- Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 μ g) and separate them by size on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[18]
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting total and phosphorylated proteins (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-AKT, anti-AKT).[18]

- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
- Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17]
- Normalization: Use a loading control like β -actin or GAPDH to ensure equal protein loading across lanes.

Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Methodology:

- Chamber Preparation: Rehydrate Matrigel-coated inserts (8- μ m pore size) in a 24-well plate with serum-free medium.
- Cell Seeding: Suspend cancer cells in serum-free medium and add them to the upper chamber.
- Treatment: Add **apatinib** or DMSO at desired concentrations to both the upper and lower chambers.
- Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Incubation: Incubate for 24-48 hours to allow for cell invasion.
- Cell Removal: Carefully remove the non-invading cells from the top surface of the insert with a cotton swab.
- Fixation and Staining: Fix the invading cells on the bottom surface with 4% paraformaldehyde and stain with 0.1% crystal violet.[19]
- Quantification: Count the number of stained, invaded cells in several microscopic fields and average the results.

ABC Transporter Efflux Assay

This assay measures the ability of a compound to inhibit the efflux of a known fluorescent transporter substrate.

Methodology:

- Cell Culture: Use cell lines overexpressing a specific transporter (e.g., ABCB1 in KBv200 cells) and their parental non-resistant counterparts.
- Substrate Loading: Incubate the cells with a fluorescent substrate (e.g., Doxorubicin, 2.5-20 μ M) in the presence or absence of various concentrations of **apatinib** or a known inhibitor (e.g., Verapamil).[8]
- Incubation: Allow cells to accumulate the substrate for a set time (e.g., 3 hours) at 37°C.[8]
- Washing: Wash the cells thoroughly with ice-cold PBS to remove extracellular substrate.
- Measurement: Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.
- Analysis: An increase in intracellular fluorescence in the presence of **apatinib** indicates inhibition of the transporter's efflux function.

Conclusion

The extensive body of in vitro research provides a robust foundation for understanding the molecular and cellular effects of **apatinib** and its metabolites. Quantitative data consistently affirms its high potency against VEGFR-2 and its broad antiproliferative activity across numerous cancer types. Mechanistic studies have clearly delineated its role in disrupting the VEGFR-2, PI3K/AKT, and MAPK signaling pathways. Furthermore, in vitro metabolism and transporter assays have been crucial in characterizing its pharmacokinetic profile, identifying active metabolites, and revealing its potential to overcome multidrug resistance. The detailed protocols and visualized pathways presented in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of **apatinib** in oncology.

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